molecular formula C13H8Cl2O3 B1365276 2-(2,4-Dichlorophenoxy)benzoic acid CAS No. 86308-86-3

2-(2,4-Dichlorophenoxy)benzoic acid

Cat. No.: B1365276
CAS No.: 86308-86-3
M. Wt: 283.1 g/mol
InChI Key: IQJCZFBHCZXULX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by two chlorine atoms and a phenoxy group. This compound is known for its applications in various fields, including agriculture and scientific research.

Mechanism of Action

Target of Action

The primary target of 2-(2,4-Dichlorophenoxy)benzoic acid is the auxin receptors in plants . These receptors play a crucial role in plant growth and development . This compound, being a synthetic auxin, mimics the natural auxin at the molecular level .

Mode of Action

2-(2,4-Dichlorophenoxy)benzoxy)benzoic acid interacts with its targets by inducing uncontrolled growth in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant . This interaction results in abnormal growth, senescence, and eventually plant death .

Biochemical Pathways

The biochemical pathways affected by this compound involve the auxin transport carriers and transcription factors response to auxin . The compound disrupts the normal functioning of these pathways, leading to abnormal growth and plant death . The cross-talk among phytohormones like abscisic acid and ethylene is also affected .

Pharmacokinetics

It is known that the compound is highly water-soluble , which suggests it can be readily absorbed and distributed in the plant system

Result of Action

The molecular and cellular effects of this compound’s action include abnormal growth, senescence, and plant death . These effects are a result of the compound’s interaction with auxin receptors and disruption of normal biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s water solubility means it can easily enter water bodies either directly through spray or indirectly via surface water runoff or leaching and sub-surface draining . This can lead to widespread environmental contamination and impact non-target organisms . Therefore, careful management practices are necessary when using this compound.

Biochemical Analysis

Biochemical Properties

2-(2,4-Dichlorophenoxy)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with auxin receptors in plants, mimicking the action of natural auxins such as indole-3-acetic acid. By binding to these receptors, this compound can modulate plant growth and development. Additionally, it has been observed to interact with specific transport proteins that facilitate its uptake and distribution within plant cells . These interactions highlight the compound’s ability to influence various biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In plant cells, this compound acts as a synthetic auxin, promoting cell elongation, division, and differentiation. It influences cell signaling pathways by activating auxin-responsive genes, leading to changes in gene expression and cellular metabolism . In animal cells, the compound’s effects are less well-documented, but it has been shown to impact cellular functions such as proliferation and apoptosis at higher concentrations . These cellular effects underscore the compound’s potential as a versatile tool for studying cell biology.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. In plants, the compound binds to auxin receptors, triggering a cascade of signaling events that result in the activation of auxin-responsive genes . This binding interaction is crucial for the compound’s ability to modulate plant growth and development. Additionally, this compound can inhibit the activity of certain enzymes involved in auxin metabolism, further influencing the levels of endogenous auxins . These molecular interactions provide a detailed understanding of how the compound exerts its effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and metabolism . These findings emphasize the need for precise dosage control when using this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to auxin metabolism in plants. The compound can be metabolized by enzymes such as peroxidases and cytochrome P450 monooxygenases, leading to the formation of various metabolites . These metabolic pathways play a critical role in regulating the levels of this compound within cells and tissues, influencing its overall biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plants, the compound is taken up by auxin influx carriers and distributed throughout the plant via the vascular system . Its localization and accumulation within specific tissues are influenced by factors such as pH and the presence of other auxins . These transport and distribution mechanisms are essential for understanding how the compound exerts its effects at the cellular and tissue levels.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. In plant cells, the compound is primarily localized in the cytoplasm and nucleus, where it interacts with auxin receptors and other signaling molecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with benzoic acid derivatives. One common method is the nucleophilic aromatic substitution reaction, where 2,4-dichlorophenol reacts with a benzoic acid derivative in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the liquid-phase oxidation of 2,4-dichlorotoluene. This process involves the use of a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction is typically carried out at temperatures ranging from 100°C to 220°C, with the presence of a catalyst containing cobalt, manganese, and bromine .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely remove the chlorine atoms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of less chlorinated benzoic acid derivatives.

    Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide research.

    Medicine: Investigated for potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: Utilized in the formulation of herbicides and pesticides for agricultural use

Comparison with Similar Compounds

2-(2,4-Dichlorophenoxy)benzoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-8-5-6-12(10(15)7-8)18-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJCZFBHCZXULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476022
Record name 2-(2,4-dichlorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86308-86-3
Record name 2-(2,4-dichlorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AMR01057 A solution of 2-(2,4-dichlorophenoxy)benzonitrile (AMR01045, 1.39 g, 5.26 mmol) and KOH (1.77 g, 31.58 mmol) in EtOH (10 mL) and H2O (10 mL) was heated at reflux for 20 h. After adding water (20 mL) the solution was washed with DCM (3×10 mL). The aqueous was acidified with HCl 1M and a white solid precipitated. It was filtered, washed with water and dried. Flash chromatography on silica gel using DCM to DCM/MeOH 9:1 gradient as eluent gave 2-(2,4-dichlorophenoxy)benzoic acid (1.1 g, 74%) as a white solid, mp 161-163° C. (Lit. 159-162° C.) Rf: 0.36 (DCM/MeOH 9:1). 1H NMR (300 MHz, CDCl3) δ 6.79 (1H, dd, J=8.3, 0.8 Hz, ArH), 7.00 (1H, d, J=8.7 Hz, ArH), 7.23-7.28 (2H, m, ArH), 7.51 (1H, m, ArH), 7.52 (1H, d, J=7.5 Hz, ArH), 8.17 (1H, dd, J=7.8, 1.7 Hz, ArH), and 10.76 (1H, br s, COOH).
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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